Cas no 321998-61-2 (N-(4-Chlorobenzyl)-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide)
321998-61-2 structure
Product Name:N-(4-Chlorobenzyl)-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
CAS No:321998-61-2
MF:C21H14ClF3N4OS
MW:462.875272274017
CID:5017457
Update Time:2023-08-25
N-(4-Chlorobenzyl)-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-chlorobenzyl)-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- N-(4-Chlorobenzyl)-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
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- Inchi: 1S/C21H14ClF3N4OS/c22-15-8-6-13(7-9-15)10-26-19(30)16-11-27-29(18(16)21(23,24)25)20-28-17(12-31-20)14-4-2-1-3-5-14/h1-9,11-12H,10H2,(H,26,30)
- InChI Key: ZQBVBWNYEJVNGG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CNC(C1C=NN(C2=NC(=CS2)C2C=CC=CC=2)C=1C(F)(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 614
- XLogP3: 5.2
- Topological Polar Surface Area: 88
N-(4-Chlorobenzyl)-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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